Pterisolic acid D
Overview
Description
Mechanism of Action
Target of Action
Pterisolic Acid D, like its analogue Pterisolic Acid B , is likely to target the Nrf2 pathway . The primary target within this pathway is Keap1 , specifically the Cys171 within the Keap1-BTB domain . Keap1 is a crucial regulator of the Nrf2 pathway, which plays a pivotal role in cell protection from environmental insults .
Mode of Action
This compound is expected to activate the Nrf2 pathway by covalently modifying Cys171 of Keap1 . This modification inhibits Nrf2 degradation mediated by Keap1-Cul3 complexes . The result is an increase in the cytoplasmic level of Nrf2 .
Biochemical Pathways
The activation of the Nrf2 pathway leads to the induction of phase II detoxification enzymes . These enzymes, such as glutamate cysteine ligase (GCS) and quinone oxidoreductase-1 (NQO1), are involved in glutathione synthesis, elimination of reactive oxygen species (ROS), xenobiotic metabolism, and drug transport . The expression of these protective enzymes is induced by the binding of the Nrf2 transcription factor to the antioxidant responsive element (ARE) located in the enhancer sequence of the genes .
Pharmacokinetics
Its action on the nrf2 pathway suggests it may influence the metabolism and excretion of toxic chemotherapy agents within specific tissues .
Result of Action
The activation of the Nrf2 pathway by this compound is expected to have a significant cytoprotective effect . For instance, it may show a protective effect against cisplatin-induced cytotoxicity in cells, as seen with its analogue Pterisolic Acid B .
Preparation Methods
The preparation method for Pterisolic acid D has not been publicly reported, and specific synthetic routes and industrial production methods remain unknown . it is typically isolated from the ethanol extract of the fern Pteris semipinnata through extensive spectroscopic studies and single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
Pterisolic acid D undergoes various chemical reactions, including:
Nucleophilic Addition: Its carbonyl group is electron-deficient and can undergo nucleophilic additions, for example, with organometallic reagents like Grignard reagents.
Electrophilic Aromatic Substitution: Its furan ring can undergo electrophilic aromatic substitution reactions under certain conditions.
Acid-Base Reactions: Its carboxylic acid can readily participate in acid-base reactions and can be converted to various derivatives (esters, amides, etc.).
Scientific Research Applications
Pterisolic acid D has several scientific research applications:
Comparison with Similar Compounds
. Similar compounds include:
- Pterisolic acid A
- Pterisolic acid B
- Pterisolic acid C
- Pterisolic acid E
- Pterisolic acid F
These compounds share a similar ent-kaurane diterpenoid structure but differ in their specific functional groups and biological activities . Pterisolic acid D is unique due to its specific molecular structure and its potent activation of the Nrf2 pathway .
Properties
IUPAC Name |
(1S,3R,4S,5R,9R,10R,13R,14R)-3,10-dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-11-12-5-8-20(25)18(3)7-4-6-17(2,16(23)24)14(18)13(21)10-19(20,9-12)15(11)22/h11-14,21,25H,4-10H2,1-3H3,(H,23,24)/t11-,12-,13-,14-,17-,18-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIHLPUZVXXTHU-VDRBZVAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C4(CCCC(C4C(CC3(C2)C1=O)O)(C)C(=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC[C@]3([C@@]4(CCC[C@@]([C@H]4[C@@H](C[C@]3(C2)C1=O)O)(C)C(=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101222406 | |
Record name | Kauran-18-oic acid, 6,9-dihydroxy-15-oxo-, (4α,6β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101222406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401419-88-2 | |
Record name | Kauran-18-oic acid, 6,9-dihydroxy-15-oxo-, (4α,6β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1401419-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kauran-18-oic acid, 6,9-dihydroxy-15-oxo-, (4α,6β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101222406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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